Lithium 12-hydroxystearate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7620-77-1 |

|---|---|

Molecular Formula |

C18H36LiO3 |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

lithium;12-hydroxyoctadecanoate |

InChI |

InChI=1S/C18H36O3.Li/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21); |

InChI Key |

FNMGNZIEIFTAPZ-UHFFFAOYSA-N |

SMILES |

[Li+].CCCCCCC(CCCCCCCCCCC(=O)[O-])O |

Canonical SMILES |

[Li].CCCCCCC(CCCCCCCCCCC(=O)O)O |

Other CAS No. |

7620-77-1 |

physical_description |

Liquid; OtherSolid; WetSolid, Liquid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Lithium 12-Hydroxystearate

Lithium 12-hydroxystearate is a lithium salt of 12-hydroxystearic acid, a fatty acid derived from hydrogenated castor oil.[1] It is a white solid compound classified as a lithium soap, which are salts of fatty acids.[2][3] This compound is a key component in many lubricating greases, where it primarily functions as a thickening agent.[1][4] Greases formulated with this compound are valued for their high water resistance, oxidative and mechanical stability, and their performance at a range of temperatures.[2][4]

Chemical Structure and Identification

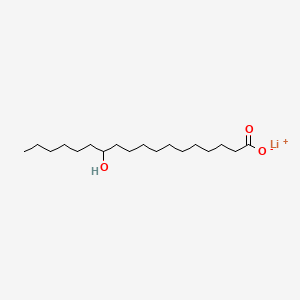

The chemical structure of this compound consists of a long hydrocarbon chain (stearate) with a hydroxyl (-OH) group at the 12th carbon position and a lithium carboxylate group at one end. The presence of the hydroxyl group is crucial as it contributes to the compound's ability to form a stable, fibrous network that thickens the base oil in grease formulations.[5]

Below is a 2D representation of the chemical structure of this compound, generated using the DOT language.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its application in various formulations, particularly in the manufacturing of lubricating greases.

| Property | Value |

| Molecular Formula | C₁₈H₃₅LiO₃ |

| Molecular Weight | 306.41 g/mol |

| Appearance | White solid, powder, or crystals |

| Melting Point | >200 °C (typically in the range of 202-220 °C) |

| Solubility | Insoluble in water, ethanol, and ethyl acetate |

| SMILES | [Li+].CCCCCCC(CCCCCCCCCCC(=O)[O-])O |

| InChI Key | FPLIHVCWSXLMPX-UHFFFAOYSA-M |

| CAS Number | 7620-77-1 |

Note: Data compiled from multiple sources.[1][2][5][6][7][8][9][10]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by specific absorption bands. Key features include a broad peak corresponding to the O-H stretching of the hydroxyl group, C-H stretching vibrations from the long alkyl chain, and a strong absorption band for the carboxylate (C=O) group. The NIST Chemistry WebBook provides a reference IR spectrum for this compound.[11] An FTIR-ATR spectrum of lithium grease containing this compound shows characteristic peaks in the ranges of 3200–2600 cm⁻¹ and 1800–700 cm⁻¹.[12]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a saponification reaction between 12-hydroxystearic acid and lithium hydroxide (B78521).[2] This process can be performed in an aqueous medium or directly within a base oil for grease manufacturing (in situ saponification).[14][15]

Objective: To synthesize this compound powder.

Materials:

-

12-Hydroxystearic Acid

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

Deionized Water

Procedure:

-

A dispersion of 12-hydroxystearic acid in water is prepared in a reaction vessel.[2][10] The ratio of acid to water can be in the range of 1:5 to 1:10.[10]

-

The mixture is heated to 90-100°C with vigorous stirring to melt the fatty acid and form a homogeneous solution.[10]

-

A separate aqueous solution of lithium hydroxide is prepared (e.g., 2.5-10% concentration) and heated to 80-90°C.[10]

-

The hot lithium hydroxide solution is gradually added to the 12-hydroxystearic acid solution.[2][4] The neutralization reaction is typically carried out for 40-60 minutes while maintaining the temperature above 90°C.[10]

-

After the reaction is complete, the mixture may be further processed to induce emulsification for 15-30 minutes.[10]

-

The resulting this compound product, which is a soap, is then separated from the aqueous medium. Due to its fine particle nature, which makes filtration difficult, spray drying is a common collection method.[2][4]

-

For purification, the product can be washed with hot water ( >90°C) until the pH of the wash water is neutral (around 8-9).[10]

-

The purified wet product is then dried, for instance at 170-180°C, to obtain the final this compound powder.[10]

Below is a workflow diagram illustrating the synthesis protocol.

References

- 1. CAS 7620-77-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 4. nanotrun.com [nanotrun.com]

- 5. acs.org [acs.org]

- 6. Lithium 12-hydroxy stearate | 7620-77-1 | FL31554 [biosynth.com]

- 7. americanelements.com [americanelements.com]

- 8. Lithium 12-HydroxystearateCAS #: 7620-77-1 [eforu-chemical.com]

- 9. Lithium hydroxystearate | C18H35LiO3 | CID 23668746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN107840788A - A kind of preparation method of lithium 12-hydroxy stearate - Google Patents [patents.google.com]

- 11. Lithium-12-hydroxy stearate [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. 12-HYDROXYSTEARIC ACID(106-14-9) 1H NMR [m.chemicalbook.com]

- 14. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 15. benchchem.com [benchchem.com]

Physicochemical Properties of Lithium 12-Hydroxystearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium 12-hydroxystearate (Li-12-HSA) is a lithium soap derived from 12-hydroxystearic acid, a fatty acid obtained from hydrogenated castor oil.[1] It is a white, crystalline powder that is a key component in the formulation of multipurpose lubricating greases due to its exceptional thermal and mechanical stability, water resistance, and thickening efficiency.[1][2][3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to aid in research and development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a comparative overview of its key characteristics.

General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₅LiO₃ | [1] |

| Molar Mass | 306.42 g/mol | [1][4] |

| Appearance | White powder or crystals | [1][4] |

| Particle Size | 42.3 µm | [5] |

Thermal Properties

| Property | Value | Reference |

| Melting Point | > 200 °C (decomposes) | [1] |

| 200–220 °C | [4] | |

| 202-208 °C | [6] | |

| Auto-ignition Temperature | >231 °C at 101.3 kPa | [5] |

| Decomposition Temperature | 231 °C at 1,013 hPa | [5] |

Solubility

| Property | Value | Reference |

| Water Solubility | ≈200 mg/L (estimated) | [4] |

| ≤0.046 mg/L at 20 °C | [5] | |

| Solubility in Organic Solvents | Insoluble in ethanol (B145695) and ethyl acetate | [6] |

Rheological Properties of this compound Greases

When dispersed in a base oil to form a grease, this compound imparts significant rheological characteristics. The entanglement of its fibrous structure creates a stable network that traps the oil.[7]

Factors Influencing Rheology

The rheological properties of this compound greases are influenced by several factors:

-

Thickener Concentration: Higher concentrations of this compound lead to a stiffer grease with a higher yield stress.[8]

-

Base Oil Viscosity: The viscosity of the base oil affects the storage modulus and thixotropic recovery of the grease.[9]

-

Temperature: An increase in temperature generally leads to a decrease in the viscosity and storage modulus of the grease due to the weakening of the thickener's fiber network.[7]

-

Shear Rate: this compound greases are shear-thinning fluids, meaning their viscosity decreases with an increasing shear rate.[8]

Experimental Protocols

The characterization of this compound and its corresponding greases involves several key analytical techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transitions and thermal stability of this compound.

Methodology:

-

A small, weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is increased from ambient to a final temperature (e.g., 240 °C) at a constant heating rate (e.g., 10 °C/min) in a nitrogen atmosphere.[10]

-

The heat flow to the sample is measured as a function of temperature, and any endothermic or exothermic transitions are recorded.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal decomposition and stability of this compound.

Methodology:

-

A sample of this compound (approximately 10 mg) is placed in a tared TGA pan.[11]

-

The pan is heated from room temperature to a higher temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[11]

-

The change in the sample's mass is continuously monitored and recorded as a function of temperature.

Rheometry

Objective: To characterize the flow and viscoelastic properties of this compound greases.

Methodology:

-

A sample of the grease is placed between the plates of a rotational rheometer (e.g., a cone-and-plate or parallel-plate geometry).[8]

-

Flow Properties: The shear stress is measured as a function of the shear rate to determine the viscosity profile and identify shear-thinning behavior.[8]

-

Viscoelastic Properties: Oscillatory shear measurements are performed by applying a small, sinusoidal strain and measuring the resulting stress to determine the storage modulus (G') and loss modulus (G'').[9] These tests are often conducted over a range of temperatures and frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound and study the interactions within the grease structure.

Methodology:

-

A small amount of the sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-650 cm⁻¹).[12]

-

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups, such as the hydroxyl (-OH) and carboxylate (COO⁻) groups.[12]

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the ionic bond between the lithium cation and the 12-hydroxystearate anion.

Grease Formation and Structure

Caption: Simplified workflow illustrating the formation of the fibrous network in this compound grease.

Experimental Workflow for Grease Characterization

Caption: Logical flow of key experimental techniques for the comprehensive characterization of this compound grease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Lithium Grease Lithium Based Grease | 3D Printing Metal Powder | Professional 3D Printing Metal Powder Supplier [nacionalquerido.com]

- 3. nimbasia.com [nimbasia.com]

- 4. acs.org [acs.org]

- 5. chemos.de [chemos.de]

- 6. CN107840788A - A kind of preparation method of lithium 12-hydroxy stearate - Google Patents [patents.google.com]

- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 10. Study of the changes in the microstructures and properties of grease using ball milling to simulate a bearing shear zone on grease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. osti.gov [osti.gov]

- 12. researchgate.net [researchgate.net]

Synthesis of Lithium 12-Hydroxystearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lithium 12-hydroxystearate is a lithium soap that is a fundamental component in the formulation of a wide range of lubricating greases.[1][2] Its desirable properties, including high thermal and oxidative stability, water resistance, and mechanical stability, make it a crucial ingredient in lubricants for automotive, aviation, and industrial applications.[1][3][4] This technical guide provides an in-depth overview of the synthesis pathways for this compound, complete with experimental protocols and quantitative data.

The synthesis of this compound primarily involves the saponification of 12-hydroxystearic acid (12-HSA) with a lithium base, typically lithium hydroxide (B78521) monohydrate.[5][6] The 12-HSA itself is commonly derived from the hydrogenation of castor oil.[1][7][8] The final properties of the this compound and the resulting grease are highly dependent on the manufacturing process and the composition of the reaction mixture.[3]

Synthesis Pathways Overview

There are two primary pathways for the synthesis of this compound, both starting from a natural and renewable resource, castor oil.

-

Two-Step Synthesis via 12-Hydroxystearic Acid: This is the most common method. It involves the hydrogenation of castor oil to produce 12-hydroxystearic acid, which is then saponified with lithium hydroxide.

-

Direct Saponification of Hydrogenated Castor Oil: In this method, hydrogenated castor oil (which contains the triglyceride of 12-hydroxystearic acid) is directly reacted with lithium hydroxide.[9] This process also liberates glycerol (B35011) as a byproduct.[5]

The choice of pathway can influence the purity of the final product and the properties of the grease it forms. For instance, lithium soaps manufactured from hydrogenated castor oil often contain a mixture of this compound and lithium stearate (B1226849).[1]

Experimental Protocols

The following sections provide detailed experimental protocols for the key steps in the synthesis of this compound.

Preparation of 12-Hydroxystearic Acid from Castor Oil

The initial step in the most common synthesis route is the conversion of castor oil into 12-hydroxystearic acid. This is a two-step process involving hydrogenation followed by saponification and acidification.[1][7]

2.1.1. Hydrogenation of Castor Oil

The hydrogenation of castor oil saturates the double bonds in the ricinoleic acid moieties, converting them to 12-hydroxystearic acid triglycerides (hydrogenated castor oil).[8]

2.1.2. Saponification and Acidification of Hydrogenated Castor Oil

The hydrogenated castor oil is then saponified, typically with sodium hydroxide, to break the ester bonds and form sodium 12-hydroxystearate. Subsequent acidification with a strong acid, such as hydrochloric acid, yields 12-hydroxystearic acid.[1][7]

Synthesis of this compound

2.2.1. Aqueous Synthesis Method

This method involves the reaction of 12-hydroxystearic acid and lithium hydroxide in an aqueous medium.

Protocol:

-

Preparation of 12-HSA Dispersion: Mix 12-hydroxystearic acid with water in a weight ratio of 1:5 to 1:10.[10][11] Heat the mixture to 90-100°C and maintain this temperature for 40-60 minutes with stirring to form a homogeneous dispersion.[10][11]

-

Preparation of Lithium Hydroxide Solution: Prepare a 2.5-10% aqueous solution of lithium hydroxide monohydrate. Heat this solution to 80-90°C and hold for 15-30 minutes.[10][11]

-

Saponification: Slowly add the hot lithium hydroxide solution to the 12-hydroxystearic acid dispersion with vigorous stirring.[1] Maintain the reaction temperature at or above 90°C and continue stirring for 40-60 minutes to ensure the completion of the neutralization reaction.[10][11]

-

Product Isolation: After the reaction, the product can be collected. Due to the difficulty in filtering lithium soaps, methods like spray drying are often employed.[1] Alternatively, the product can be isolated by centrifugal dehydration, followed by washing with hot water (>90°C) until the pH of the wash water is between 8 and 9.[11] The resulting wet cake is then dried and crushed to obtain the final this compound powder.[11]

2.2.2. In Situ Synthesis in Base Oil (Grease Manufacturing)

In the manufacturing of lithium grease, the saponification reaction is often carried out in situ within the base oil.[3] This method directly produces the grease structure.

Protocol:

-

Initial Mixture: A portion of the base oil and the total amount of 12-hydroxystearic acid are charged into a reaction kettle.[12] The mixture is heated to 88-90°C with continuous stirring.[3]

-

Saponification: A slurry of lithium hydroxide monohydrate in water is prepared and slowly added to the hot oil-acid mixture over 20-30 minutes.[3] The temperature is maintained at 88-90°C for approximately 15 minutes to allow the saponification reaction to proceed.[3]

-

Dehydration: The temperature of the mixture is then increased to 195-210°C to remove the water of reaction and any excess water.[3][5] This high-temperature step is crucial for the formation of the correct soap crystal structure.

-

Cooling and Gel Formation: The remaining base oil is added at a controlled rate to begin the cooling process.[3] Rapid and controlled cooling is critical for the formation of the desired soap fiber network that gives the grease its consistency.[3]

-

Finishing: Performance-enhancing additives can be incorporated during the cooling phase, typically below 80°C.[3] The final product may be homogenized or milled to achieve the desired smoothness and stability.[12]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound and greases derived from it.

Table 1: Reaction Parameters for Aqueous Synthesis of this compound

| Parameter | Value | Reference |

| 12-HSA to Water Ratio (w/w) | 1:5 to 1:10 | [10][11] |

| 12-HSA Dispersion Temperature | 90-100°C | [10][11] |

| 12-HSA Dispersion Time | 40-60 min | [10][11] |

| LiOH·H₂O Solution Concentration | 2.5-10% | [10][11] |

| LiOH Solution Temperature | 80-90°C | [10][11] |

| LiOH Solution Heating Time | 15-30 min | [10][11] |

| Saponification Temperature | >90°C | [10][11] |

| Saponification Time | 40-60 min | [10][11] |

Table 2: Process Parameters for In Situ Grease Manufacturing

| Parameter | Value | Reference |

| Initial Saponification Temperature | 88-90°C | [3] |

| LiOH Slurry Addition Time | 20-30 min | [3] |

| Saponification Hold Time | ~15 min | [3] |

| Dehydration Temperature | 195-210°C | [3][5] |

| Dehydration Hold Time | ~15 min | [3] |

| Additive Incorporation Temperature | <80°C | [3] |

Table 3: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₅LiO₃ | [1] |

| Molar Mass | 306.42 g·mol⁻¹ | [1] |

| Appearance | White powder/solid | [1] |

| Dropping Point | ~200°C | [1][7] |

Conclusion

The synthesis of this compound is a well-established process that is central to the production of high-performance lubricating greases. The primary route through the hydrogenation of castor oil to 12-hydroxystearic acid, followed by saponification with lithium hydroxide, allows for good control over the final product's properties. The in situ synthesis method is particularly efficient for large-scale grease manufacturing. Careful control of reaction parameters such as temperature, time, and cooling rates is essential for achieving the desired soap fiber structure and, consequently, the rheological properties of the final grease. The versatility of this chemistry allows for the formulation of a wide range of greases tailored to specific applications by varying the base oil, thickener concentration, and additive package.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nimbasia.com [nimbasia.com]

- 3. benchchem.com [benchchem.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Feature [stle.org]

- 6. Feature [stle.org]

- 7. actabiotechnology.com [actabiotechnology.com]

- 8. Castor oil - Wikipedia [en.wikipedia.org]

- 9. CN104560287A - Formula and production process of lithium-based lubricating grease - Google Patents [patents.google.com]

- 10. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN107840788A - A kind of preparation method of lithium 12-hydroxy stearate - Google Patents [patents.google.com]

- 12. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Molecular Aggregation of Lithium 12-Hydroxystearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium 12-hydroxystearate (Li-12-HSA) is a lithium soap renowned for its exceptional thickening and gelling properties, which are rooted in its hierarchical molecular aggregation. This technical guide provides a comprehensive overview of the molecular self-assembly of Li-12-HSA, detailing its aggregation behavior, the resulting structures, and the key experimental methodologies used for its characterization. The guide is tailored for researchers, scientists, and drug development professionals who are interested in leveraging the unique properties of Li-12-HSA for various applications, including in the formulation of controlled-release drug delivery systems.

Introduction

This compound, the lithium salt of 12-hydroxystearic acid, is a versatile amphiphilic molecule that has been extensively utilized as a primary thickening agent in lubricating greases due to its excellent thermal and mechanical stability.[1][2] Beyond its traditional applications, the self-assembly of Li-12-HSA into well-defined fibrillar networks in organic and aqueous media presents significant opportunities in materials science and pharmaceutical technology.[3][4] The molecular aggregation is primarily driven by non-covalent interactions, including hydrogen bonding and van der Waals forces, leading to the formation of complex, hierarchical structures.[5][6] This guide delves into the fundamental principles governing the molecular aggregation of Li-12-HSA, providing a detailed examination of its structure-property relationships and the analytical techniques employed for its study.

Molecular Structure and Self-Assembly Mechanism

The amphiphilic nature of this compound, possessing a polar head group (carboxylate and hydroxyl) and a long, nonpolar hydrocarbon tail, is the primary driver of its self-assembly. In various solvents, these molecules organize to minimize unfavorable interactions between the hydrophobic tails and the solvent, leading to the formation of aggregates.

The aggregation process is significantly influenced by the presence of the hydroxyl group at the 12th carbon position and the lithium counter-ion.[1][5] Molecular dynamics simulations have shown that the lithium salt forms more efficiently packed aggregates compared to other metal salts of 12-hydroxystearic acid.[1] This efficient packing is attributed to the strong coordination of the lithium ion with the carboxylate groups and the extensive network of intermolecular hydrogen bonds formed between the hydroxyl groups of adjacent molecules.[5][7]

These initial aggregates further assemble into larger, elongated structures, ultimately forming a three-dimensional network of entangled fibers that immobilize the solvent, resulting in the formation of a gel.[7][8]

Quantitative Data on Molecular Aggregation

Precise quantitative data on the molecular aggregation of this compound is often dependent on the specific solvent system, temperature, and concentration. The following tables summarize the available data and highlight areas where further research is needed.

| Parameter | Value | Experimental Conditions | Reference |

| Critical Micelle Concentration (CMC) | ~4-5 wt% | In lubricating oil | [9] |

| Aggregation Number | Data not available | - | - |

| Micelle Shape | Fibrillar / Rod-like | In non-polar solvents | [7] |

| Parameter | Value | Method | Reference |

| Enthalpy of Aggregation (ΔH) | Data not available | - | - |

| Entropy of Aggregation (ΔS) | Data not available | - | - |

| Gibbs Free Energy of Aggregation (ΔG) | Data not available | - | - |

| Property | Value Range | Influencing Factors | Reference |

| Phase Transition Temperature | Multiple transitions observed | Heating rate, atmosphere | [4] |

| Melting Point | > 200 °C | - | [2] |

Experimental Protocols

A variety of experimental techniques are employed to characterize the molecular aggregation and macroscopic properties of this compound systems.

Rheological Analysis

Objective: To characterize the viscoelastic properties of Li-12-HSA gels.

Methodology:

-

Sample Preparation: Prepare Li-12-HSA gels at the desired concentration in the chosen solvent by heating and stirring until a homogeneous solution is formed, followed by cooling to allow for gelation.

-

Instrumentation: Utilize a rotational rheometer equipped with a cone-plate or parallel-plate geometry.

-

Oscillatory Shear Tests:

-

Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

-

Frequency Sweep: Conduct a frequency sweep within the LVER to investigate the dependence of G' and G'' on the frequency, providing insights into the gel's structure and relaxation behavior.

-

-

Flow Sweep: Perform a flow sweep by varying the shear rate to determine the viscosity and identify any shear-thinning or shear-thickening behavior.

Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal transitions of Li-12-HSA aggregates.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the Li-12-HSA sample (typically 3-6 mg) into an aluminum DSC pan.[4]

-

Instrumentation: Use a differential scanning calorimeter calibrated with appropriate standards (e.g., indium).

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to observe endothermic and exothermic transitions, such as melting and crystallization.[4]

-

Data Analysis: Analyze the resulting thermogram to determine the temperatures and enthalpies of phase transitions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To probe the intermolecular interactions, particularly hydrogen bonding, within Li-12-HSA aggregates.

Methodology:

-

Sample Preparation: Prepare a thin film of the Li-12-HSA gel on a suitable IR-transparent window (e.g., KBr) or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the gel.

-

Instrumentation: Utilize a Fourier-transform infrared spectrometer.

-

Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Analyze the positions and shapes of the characteristic vibrational bands, particularly the O-H stretching region (~3300 cm⁻¹) and the C=O stretching region (~1550-1650 cm⁻¹), to gain insights into the extent and nature of hydrogen bonding.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology of Li-12-HSA aggregates at the nanoscale.

Methodology:

-

Sample Preparation:

-

Dilute the Li-12-HSA gel in a suitable solvent.

-

Apply a small drop of the diluted sample onto a TEM grid (e.g., carbon-coated copper grid).

-

Allow the solvent to evaporate. Negative staining with a heavy metal salt (e.g., uranyl acetate) may be required to enhance contrast.

-

For more pristine structures, cryo-TEM can be employed where the sample is rapidly frozen to preserve its native state.

-

-

Instrumentation: Use a transmission electron microscope operating at a suitable accelerating voltage.

-

Imaging: Acquire images at different magnifications to observe the fibrillar network structure.

Applications in Drug Development

The unique gel-forming properties of 12-hydroxystearic acid-based systems in biocompatible oils make them promising candidates for controlled drug delivery applications.[4] The entangled fibrillar network can act as a matrix to entrap and sustain the release of therapeutic agents.

Controlled Release Mechanism

The release of a drug from a Li-12-HSA gel matrix is typically governed by a combination of diffusion and erosion.[10][11] The drug molecules diffuse through the tortuous paths within the gel network, and the overall release rate can be modulated by factors such as the gelator concentration, the viscosity of the base oil, and the physicochemical properties of the drug.

Biocompatibility and Toxicology

This compound is generally considered to have low toxicity.[12][13] However, for any new formulation intended for pharmaceutical use, comprehensive biocompatibility and toxicological studies are essential to ensure safety.

Visualizations

Logical Relationship Diagram

Caption: Factors influencing the molecular aggregation of Li-12-HSA and its resulting properties.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the characterization of Li-12-HSA gels.

Conclusion

The molecular aggregation of this compound is a complex process that gives rise to a versatile material with significant potential in both industrial and pharmaceutical applications. Understanding the fundamental principles of its self-assembly and the factors that influence its structure is crucial for designing materials with tailored properties. While much is known about the qualitative aspects of Li-12-HSA aggregation, further research is required to establish a more comprehensive quantitative understanding, particularly in the context of its use as a drug delivery vehicle. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore and exploit the unique characteristics of this fascinating molecule.

References

- 1. Counterion Effects on Aggregate Structure of 12-Hydroxystearate Salts in Hexane: A Quantum Mechanical and Molecular Dynamics Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CAS 7620-77-1: this compound | CymitQuimica [cymitquimica.com]

- 4. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acs.org [acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Aggregation of 12-Hydroxystearic Acid and Its Lithium Salt in Hexane: Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tainstruments.com [tainstruments.com]

- 10. researchgate.net [researchgate.net]

- 11. nlc-bnc.ca [nlc-bnc.ca]

- 12. chemos.de [chemos.de]

- 13. Lithium hydroxystearate | C18H35LiO3 | CID 23668746 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Decisive Influence of the Hydroxyl Group in 12-Hydroxystearic Acid Soaps: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the critical role the hydroxyl group at the C12 position of 12-hydroxystearic acid (12-HSA) plays in the functionality of its corresponding soaps, particularly in lubricating greases and organogels. The presence of this hydroxyl group introduces a secondary site for hydrogen bonding, which fundamentally alters the self-assembly mechanism compared to non-hydroxylated fatty acids like stearic acid. This leads to the formation of a more robust, three-dimensional fibrillar network, resulting in superior gelling efficiency, enhanced thermal and mechanical stability, and improved performance characteristics in various applications. This document synthesizes quantitative data, details experimental protocols for synthesis and characterization, and provides visual representations of the underlying molecular interactions and experimental workflows.

Introduction

12-Hydroxystearic acid (12-HSA) is a saturated C18 fatty acid, predominantly derived from the hydrogenation of ricinoleic acid, the primary component of castor oil. Its unique bifunctional nature, possessing both a carboxylic acid head and a hydroxyl group along its aliphatic chain, makes it a versatile oleochemical. While the carboxyl group is common to all fatty acids, the hydroxyl group at the 12th carbon position is the key structural feature that imparts the unique properties to 12-HSA and its soaps. These soaps, especially lithium 12-hydroxystearate, are the cornerstone of modern lubricating greases, valued for their thermal stability, water resistance, and mechanical robustness.[1][2][3] Understanding the role of this hydroxyl group is paramount for the rational design and optimization of 12-HSA-based materials.

The Pivotal Role of the Hydroxyl Group in Self-Assembly and Gelation

The gelling action of 12-HSA in non-polar solvents is a result of its self-assembly into a three-dimensional network of crystalline fibers that immobilize the solvent.[4] The hydroxyl group is central to this process.

Dual Hydrogen Bonding Mechanism: Unlike stearic acid, which primarily self-assembles through hydrogen bonding between carboxylic acid head groups to form dimers, 12-HSA exhibits a two-fold hydrogen bonding system.[1][4]

-

Carboxylic Acid Dimers: Similar to other fatty acids, the carboxylic acid groups of 12-HSA molecules form head-to-head dimers.[5]

-

Intermolecular Hydroxyl Bonding: The hydroxyl groups at the C12 position form strong, intermolecular hydrogen bonds. This creates a unidirectional hydrogen-bonding network along the axis of the growing fiber, transverse to the longitudinal growth.[5][6][7]

This dual-bonding capability facilitates the formation of long, entangled, and highly branched crystalline fibers, creating a more intricate and stronger gel network compared to the less dense, platelet-like structures formed by stearic acid.[1][4]

Figure 1: Self-assembly of 12-HSA vs. Stearic Acid.

Impact on the Physicochemical Properties of Soaps and Greases

The enhanced fibrillar network created by the hydroxyl-mediated hydrogen bonding directly translates to superior macroscopic properties of 12-HSA soaps and the greases formulated with them.

-

Gelling Efficiency: 12-HSA is a more efficient gelator than stearic acid, requiring a lower critical gelation concentration (CGC) to form a stable gel.[4]

-

Thermal Stability: The extensive hydrogen bonding network increases the energy required to break down the gel structure. Consequently, greases made with this compound exhibit a higher dropping point compared to those made with lithium stearate.[2][8] This allows them to be used at higher operating temperatures.

-

Mechanical Strength and Stability: The robust and entangled fibrous network provides greater mechanical strength, resulting in greases with better shear stability.[9] This means the grease maintains its consistency and lubricating properties even under high mechanical stress.

-

Water Resistance: The hydroxyl group contributes to the overall polarity of the soap fibers, which can influence water resistance. This compound greases are noted for their good water resistance.[2][8]

-

Texture: Greases formulated with 12-HSA soaps typically have a smooth, buttery texture due to the fine, webbed fibrous pattern of the thickener.[8][9]

Quantitative Data Presentation

The following tables summarize the comparative performance of 12-HSA and stearic acid in gelling and grease applications.

Table 1: Comparison of Gelling Properties in Mineral Oil

| Property | 12-Hydroxystearic Acid (12-HSA) | Stearic Acid (SA) | Significance of Difference |

| Critical Gelation Concentration (CGC) | Lower (typically < 1% w/w)[4] | Higher | 12-HSA is a more efficient gelator. |

| Gel Strength (Storage Modulus, G') | Higher[4] | Lower | 12-HSA forms more rigid and mechanically robust gels. |

| Thermal Stability (Gel Melting Temp.) | Higher[4] | Lower | 12-HSA gels can withstand higher temperatures. |

| Gel Network Structure | Dense, highly branched fibrillar network[4] | Less dense, crystalline platelet-like structures[4] | The hydroxyl group in 12-HSA facilitates a stronger network. |

Table 2: Properties of Lithium Soap Greases (10 wt% Thickener in PAO Base Oil)

| Property | This compound Grease | Lithium Stearate Grease (Illustrative) |

| Dropping Point (°C) | ~190 - 210[2][10] | Lower, typically < 180 |

| Cone Penetration (dmm, NLGI Grade) | ~220-250 (Grade 3)[10] | Softer for the same thickener concentration |

| Water Resistance | Good[2][8] | Moderate |

| Mechanical Stability | Excellent[2] | Good |

| Thickener Structure | Fine, webbed fibrous pattern[8] | Coarser fiber structure |

Detailed Experimental Protocols

Synthesis of this compound Grease (In Situ Saponification)

This protocol describes the common in situ manufacturing process for this compound grease.[1][10]

Materials and Equipment:

-

12-Hydroxystearic Acid (12-HSA)

-

Lithium Hydroxide (B78521) Monohydrate (LiOH·H₂O)

-

Base Oil (e.g., Mineral Oil, PAO)

-

Distilled Water

-

Reaction Kettle with Agitator and Heating/Cooling System

-

Thermometer/Thermocouple

-

Three-roll mill (for homogenization)

Procedure:

-

Initial Charge: Charge the reaction kettle with approximately 50% of the total base oil required for the formulation.[10]

-

Acid Dispersion: Begin agitation and heat the base oil to 85-90°C. Once the temperature is stable, add the full amount of 12-HSA. Continue mixing until the acid is completely melted and dispersed.[1][10]

-

Saponification: Prepare a slurry of lithium hydroxide monohydrate in water. Slowly add the LiOH slurry to the hot oil-acid mixture over approximately 3-30 minutes while maintaining the temperature at 88-100°C.[1][10] The saponification reaction will commence, forming the this compound soap.

-

Dehydration: After the addition of the lithium hydroxide slurry is complete, increase the temperature of the mixture to 195-210°C to remove the water of reaction and any excess water.[1][10] Hold at this temperature for approximately 15 minutes with continuous mixing.

-

Cooling and Gel Formation: Begin the cooling process by adding the remaining base oil at a controlled rate to achieve a cooling rate of approximately 1°C/min.[10] Rapid cooling through a specific temperature range is crucial for the formation of the desired soap fiber structure.[1]

-

Homogenization: Once the grease has cooled to below 80°C, pass it through a three-roll mill to ensure a smooth and homogeneous consistency.[10]

-

Additive Incorporation: If required, performance-enhancing additives can be incorporated during the cooling phase, typically below 80°C.[1]

Figure 2: Workflow for in situ manufacturing of lithium grease.

Characterization of Grease Properties

Dropping Point (ASTM D566):

-

Principle: This test determines the temperature at which a grease transitions from a semi-solid to a liquid state.[1]

-

Apparatus: Dropping Point Apparatus (grease cup, test tube, thermometers, oil bath).

-

Procedure:

-

Fill the grease cup with the sample, ensuring no air is entrapped.

-

Place the cup in the test tube and assemble the apparatus.

-

Heat the oil bath at a prescribed rate.

-

Record the temperature at which the first drop of grease detaches from the cup.[1]

-

Cone Penetration (ASTM D217):

-

Principle: This method measures the consistency of a grease by the depth a standard cone penetrates the sample.[1]

-

Apparatus: Penetrometer with a standard cone, grease worker, grease cup.

-

Procedure:

-

Unworked Penetration (P₀): Fill the grease cup with the sample, level the surface, and place it on the penetrometer. Release the cone and allow it to fall freely for 5 seconds. Record the penetration depth in tenths of a millimeter.

-

Worked Penetration (P₆₀): Place the grease sample in the grease worker and subject it to 60 double strokes. Repeat the penetration measurement.

-

Oil Separation (ASTM D1742):

-

Principle: This test evaluates the tendency of the oil component to separate from the grease.

-

Apparatus: Oil Separation Apparatus (60-mesh wire screen cone, weight, beaker).

-

Procedure:

-

Place a weighed amount of grease into the cone.

-

Place the cone in a beaker and apply a specified weight to the grease surface.

-

Store at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours).

-

Weigh the separated oil and express it as a weight percentage of the original sample.[1]

-

Rheological Characterization of Organogels

-

Apparatus: Rotational rheometer with cone-plate or parallel-plate geometry.

-

Procedure:

-

Sample Loading: Load the organogel sample onto the lower plate and lower the upper plate to the desired gap distance.

-

Oscillatory Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.[11][12]

-

Oscillatory Frequency Sweep: Within the LVER, perform a frequency sweep to observe the dependence of G' and G'' on the frequency. For a stable gel, G' should be greater than G'' and relatively independent of frequency.

-

Temperature Ramp: Apply a constant strain and frequency and ramp the temperature to determine the sol-gel transition temperature, often identified by the crossover point of G' and G''.[13]

-

Differential Scanning Calorimetry (DSC) of Organogels

-

Apparatus: Differential Scanning Calorimeter (DSC).

-

Procedure:

-

Accurately weigh 5-10 mg of the organogel into an aluminum DSC pan and seal it.[11]

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the gel's melting point.[11]

-

Cool the sample at the same rate back to the starting temperature.

-

Perform a second heating scan. The peak of the endotherm corresponds to the gel melting temperature. The area under the peak is used to calculate the enthalpy of melting.[11]

-

Microstructural Analysis (Scanning Electron Microscopy - SEM)

-

Principle: SEM is used to visualize the fibrous network structure of the soap thickener in the grease.

-

Procedure:

-

Sample Preparation: The base oil must be removed or immobilized due to the high vacuum conditions of SEM. This can be achieved by solvent extraction (e.g., with heptane (B126788) or hexane) followed by drying.[14][15]

-

Coating: The dried sample is sputter-coated with a conductive material (e.g., gold) to prevent charging under the electron beam.

-

Imaging: The sample is placed in the SEM chamber and imaged at various magnifications to observe the size, shape, and entanglement of the soap fibers.

-

Figure 3: Hierarchical self-assembly of 12-HSA into a gel network.

Conclusion

The hydroxyl group at the C12 position of 12-hydroxystearic acid is not merely a minor structural feature; it is the fundamental driver of the superior performance of 12-HSA soaps as thickeners and gelling agents. Through a dual hydrogen bonding mechanism, it facilitates the formation of a robust, entangled, three-dimensional fibrillar network. This network is directly responsible for the enhanced thermal stability, mechanical strength, and gelling efficiency observed in 12-HSA-based systems when compared to their non-hydroxylated counterparts like stearic acid. For researchers and professionals in materials science and lubrication technology, a thorough understanding of this structure-property relationship is essential for the continued development and optimization of high-performance materials.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 12-HYDROXY STEARIC ACID (12-HSA) - Ataman Kimya [atamanchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Influence of chirality on the modes of self-assembly of 12-hydroxystearic acid in molecular gels of mineral oil - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 8. How to Determine Which Grease Is Best for Your Application [machinerylubrication.com]

- 9. ingevity.com [ingevity.com]

- 10. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. nlgi.org [nlgi.org]

- 15. tribology.rs [tribology.rs]

discovery and history of lithium-based grease thickeners

An In-depth Technical Guide on the Discovery and History of Lithium-Based Grease Thickeners

Abstract

Lithium-based greases represent a cornerstone of modern lubrication technology, prized for their versatility and robust performance across a wide range of temperatures and conditions. This guide delves into the historical development of lithium soap thickeners, from their initial discovery to the advent of more complex formulations. It provides a technical overview of their chemical composition, manufacturing processes, and the key experimental protocols used to characterize their performance. Quantitative data on the properties of various lithium-based greases are presented for comparative analysis, and diagrams illustrating their chemical structures and historical development are included to provide a comprehensive understanding for researchers and scientists in the field of tribology and industrial chemistry.

Historical Development of Lithium-Based Grease Thickeners

The genesis of lithium-based greases can be traced back to the early 20th century, with significant developments occurring during World War II. Prior to this, calcium and sodium-based greases were prevalent, but each had significant limitations. Calcium greases offered good water resistance but had low dropping points (around 100°C), while sodium greases could withstand higher temperatures but were susceptible to water washout. The need for a multi-purpose grease that could perform reliably in the demanding conditions of military aircraft, which experienced wide temperature fluctuations, spurred innovation in lubrication technology.

Clarence E. Earle, a researcher in the United States, is widely credited with the pioneering work on lithium-based greases. In 1942, he filed a patent for a lubricating grease that utilized lithium stearate (B1226849) as a thickening agent. This new type of grease exhibited a unique combination of desirable properties, including a high dropping point (typically around 190-200°C), excellent water resistance, and good mechanical stability. These characteristics made it a significant improvement over its predecessors and laid the foundation for the "multi-purpose" grease concept.

Following the initial development of simple lithium soaps, the 1950s saw further advancements with the introduction of lithium 12-hydroxystearate. This particular fatty acid, derived from hydrogenated castor oil, produced a grease with even better stability and a more desirable fibrous structure. This formulation became the workhorse of the industry and remains in widespread use today. The next major evolution came with the development of lithium complex greases. These greases incorporate a complexing agent, typically a dibasic acid like azelaic acid or a boric acid derivative, in addition to the conventional lithium soap. This modification results in a grease with a significantly higher dropping point (often exceeding 260°C), enhanced thermal and oxidative stability, and improved load-carrying capabilities, making them suitable for more extreme operating conditions.

Timeline of Key Developments

Caption: Timeline of key milestones in the development of lithium-based grease thickeners.

Chemical Composition and Structure

The performance of a lithium-based grease is fundamentally determined by the chemistry of its thickener system and its interaction with the base oil.

Simple Lithium Soaps: The most common simple lithium soap is this compound. It is formed through a saponification reaction between 12-hydroxystearic acid (derived from hydrogenated castor oil) and lithium hydroxide. The resulting soap molecules arrange themselves into a fibrous matrix that immobilizes the base oil. The hydroxyl group on the fatty acid chain is crucial, as it promotes the formation of a more stable and robust fiber structure, leading to improved grease properties compared to simple lithium stearate.

Lithium Complex Soaps: Lithium complex greases are a further advancement. Their thickener system is formed by the co-crystallization of a simple lithium soap (like this compound) and a salt of a complexing agent. This complexing agent is typically a dicarboxylic acid, such as azelaic acid or sebacic acid. The shorter-chain dicarboxylic acid salt integrates into the soap crystal structure, creating a more intricate and stable network. This "complex" thickener structure is what imparts the significantly higher dropping point and enhanced thermal stability compared to simple lithium greases.

Caption: Chemical components of simple and complex lithium greases.

Quantitative Data on Grease Properties

The performance of a grease is evaluated using a standardized set of tests. The following table summarizes typical quantitative data for different types of lithium-based greases. These values can vary depending on the specific formulation, base oil viscosity, and additive package used.

| Property | Test Method (ASTM) | Simple Lithium (12-HSA) | Lithium Complex (Azelaic Acid) | Units |

| NLGI Grade | D217 | 2 | 2 | - |

| Thickener Type | - | Li 12-Hydroxystearate | Li 12-HSA / Dilithium Azelate | - |

| Dropping Point | D2265 | 195 | 280 | °C |

| Worked Penetration (60 strokes) | D217 | 280 | 280 | 0.1 mm |

| Mechanical Stability (10,000 strokes) | D217 | +30 | +15 | Change in 0.1 mm |

| Water Washout | D1264 | 5 | 3 | % loss @ 79°C |

| Four-Ball Wear (40kg, 1200rpm, 75°C, 1hr) | D2266 | 0.5 | 0.45 | mm |

| Maximum Useable Temperature | - | ~130 | ~170 | °C |

Experimental Protocols

The characterization of lubricating greases involves a suite of standardized tests to ensure quality and performance. Below are detailed methodologies for key experiments.

Protocol for Determining Dropping Point (ASTM D2265)

Objective: To determine the temperature at which a grease passes from a semi-solid to a liquid state, indicating its upper-temperature limit for structural stability.

Apparatus:

-

Dropping Point Apparatus (includes grease cup, test tube, thermometer, and heater)

-

Grease sample

Procedure:

-

Sample Preparation: Fill the grease cup with the sample, ensuring no air is entrapped. The excess grease is struck off to leave a smooth surface.

-

Assembly: Place the filled cup into the test tube. Insert the thermometer, ensuring the bulb does not touch the grease sample.

-

Heating: Place the assembled test tube into the heating unit.

-

Observation: Heat the apparatus at a prescribed rate. The dropping point is the temperature at which the first drop of material falls from the lower opening of the grease cup, or the temperature recorded when a trail of oil/grease flows from the cup.

-

Recording: Record the temperature on the thermometer at the moment the drop falls. This is the dropping point of the grease.

Protocol for Cone Penetration (ASTM D217)

Objective: To measure the consistency of a lubricating grease. The depth, in tenths of a millimeter, that a standard cone penetrates the sample under prescribed conditions is the penetration value.

Apparatus:

-

Penetrometer with a standard cone

-

Grease worker with a plunger plate

-

Constant temperature bath (25°C)

-

Spatula and straightedge

Procedure:

-

Sample Preparation (Worked Penetration): Place the grease sample into the grease worker cup. If required, work the sample for 60 strokes (or more for stability tests) with the plunger.

-

Temperature Conditioning: Bring the sample to 25°C ± 0.5°C in the constant temperature bath.

-

Measurement:

-

Level the surface of the grease in the worker cup.

-

Place the cup on the penetrometer table.

-

Lower the cone so its tip just touches the grease surface.

-

Release the cone and allow it to sink into the grease for 5 seconds.

-

The penetration is read from the instrument's dial in tenths of a millimeter.

-

-

Reporting: The result is reported as the worked penetration value. A higher number indicates a softer grease.

Protocol for Water Washout (ASTM D1264)

Objective: To evaluate the resistance of a grease to being washed away by water from a bearing.

Apparatus:

-

Water Washout Apparatus (includes a housing, a ball bearing, a water nozzle, and a water reservoir)

-

Grease sample

-

Hot plate and beaker for water heating

Procedure:

-

Sample Packing: Pack the test bearing with a specified amount of the grease sample (typically 4 grams).

-

Assembly: Install the packed bearing into the housing and assemble the apparatus.

-

Operation:

-

Rotate the bearing at 600 rpm.

-

Impinge a jet of water, heated to a specified temperature (e.g., 79°C), against the bearing housing at a flow rate of 5 mL/s.

-

-

Test Duration: Continue the test for 1 hour.

-

Measurement:

-

After 1 hour, disassemble the apparatus and carefully remove the bearing.

-

Dry the bearing and determine the amount of grease lost by weighing the bearing before and after the test.

-

-

Calculation: The weight loss is reported as the percentage of the original grease charge that was washed out.

Manufacturing Workflow

The production of lithium-based grease is a carefully controlled process involving saponification, dehydration, and cooling.

Caption: General workflow for the manufacturing of lithium-based grease.

An In-depth Technical Guide to the Thermal Decomposition of Lithium 12-Hydroxystearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition process of lithium 12-hydroxystearate. Drawing upon data from thermoanalytical studies, this document details the decomposition pathway, the products formed, and the experimental protocols used to elucidate these characteristics.

Introduction

This compound (Li-12-HSA) is a lithium soap derived from 12-hydroxystearic acid, which is produced through the hydrogenation of castor oil.[1][2] It is widely utilized as a thickener in lubricating greases due to its high thermal stability, oxidation resistance, and mechanical stability.[3][4] Understanding its thermal decomposition is crucial for predicting its performance at elevated temperatures and for ensuring the safety and stability of formulations in which it is a key component.

The thermal degradation of Li-12-HSA is a multi-step process involving dehydration, melting, and subsequent decomposition into various solid and gaseous products. The nature of these products and the temperatures at which they form are highly dependent on the surrounding atmosphere. This guide will focus primarily on the decomposition process under an inert atmosphere, which is a common condition in many industrial applications to prevent oxidation.

Thermal Decomposition Pathway

Under an inert atmosphere, such as nitrogen or argon, the thermal decomposition of this compound proceeds through a series of distinct stages. The primary solid-state transformation involves the conversion of the initial soap into lithium oxalate (B1200264) and subsequently into lithium carbonate.[5]

A simplified representation of this decomposition pathway is illustrated below:

The initial decomposition of the stearate (B1226849) moiety also leads to the formation of long-chain ketones, such as stearone, through a ketonization reaction.[6][7][8][9] This process involves the decarboxylation of the fatty acid salt. Further heating can lead to the breakdown of these ketones into smaller hydrocarbon fragments.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) is a primary technique used to quantify the mass loss of a material as a function of temperature. The following table summarizes the expected decomposition stages and associated mass losses for this compound under an inert atmosphere.

| Temperature Range (°C) | Decomposition Stage | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Evolved Gaseous Products | Solid Residue |

| 110 - 170 | Dehydration (loss of adsorbed water) | Variable | ~1.5 | H₂O | This compound |

| ~200 - 450 | Decomposition of Hydroxystearate to Oxalate and Organic Fragments | ~47.8 | Variable | H₂O, CO, CO₂, Ketones, Hydrocarbons | Lithium Oxalate |

| >450 - 550 | Decomposition of Oxalate to Carbonate | ~9.2 (of initial mass) | Variable | CO | Lithium Carbonate |

Note: Experimental mass loss percentages can vary depending on factors such as heating rate, sample purity, and atmospheric conditions. The theoretical mass loss for the first stage is calculated based on the conversion of 2 moles of C₁₈H₃₅LiO₃ to 1 mole of Li₂C₂O₄ and other organic fragments. The second stage is the conversion of Li₂C₂O₄ to Li₂CO₃.

Experimental Protocols

The characterization of the thermal decomposition of this compound typically involves the use of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) coupled with TGA.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the different decomposition stages.

Methodology:

-

Instrument: A thermogravimetric analyzer (e.g., TA Instruments Q500 or similar).[10]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a platinum or alumina (B75360) crucible.[10][11]

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen or argon, at a flow rate of 50-100 mL/min.[12][13]

-

Heating Program: Heat the sample from ambient temperature to approximately 600-800°C at a constant heating rate of 10°C/min.[10][13]

-

Data Analysis: Record the mass loss as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions such as melting and to determine the enthalpy changes associated with decomposition.

Methodology:

-

Instrument: A differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).[14]

-

Sample Preparation: Accurately weigh 3-6 mg of this compound into an aluminum DSC pan and hermetically seal it.[14][15] An empty sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250°C) at a controlled rate, typically 10°C/min.[10]

-

Data Analysis: Record the heat flow as a function of temperature to identify endothermic (melting) and exothermic (decomposition) events.

Evolved Gas Analysis by TGA-MS

Objective: To identify the chemical nature of the gaseous products evolved during each stage of thermal decomposition.

Methodology:

-

Instrument: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS).[16][17]

-

Sample Preparation: Use a smaller sample size, typically 0.5-5 mg, to avoid overwhelming the mass spectrometer.[2]

-

TGA Conditions: Follow the same procedure as the standard TGA experiment (inert atmosphere, 10°C/min heating rate).

-

MS Conditions: The evolved gases from the TGA are transferred to the mass spectrometer via a heated transfer line (typically ~200-250°C) to prevent condensation. The mass spectrometer is set to scan a mass-to-charge (m/z) range relevant to the expected decomposition products (e.g., m/z 10-200).

-

Data Analysis: Correlate the ion currents for specific m/z values with the mass loss steps observed in the TGA data to identify the evolved gases at each decomposition stage.

Conclusion

The thermal decomposition of this compound is a complex process that has been effectively characterized through a combination of thermoanalytical techniques. Under inert conditions, it primarily decomposes to lithium oxalate and then to lithium carbonate, with the concurrent evolution of water, carbon oxides, and organic fragments including ketones. The data and protocols presented in this guide provide a robust framework for researchers and scientists to understand and investigate the thermal stability of this important industrial material. A thorough understanding of its decomposition behavior is essential for optimizing its performance in high-temperature applications and for ensuring product safety and reliability.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. chempol.co.uk [chempol.co.uk]

- 4. Lithium 12-hydroxy stearate | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Ketone Formation via Decarboxylation Reactions of Fatty Acids Using Solid Hydroxide/Oxide Catalysts [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. osti.gov [osti.gov]

- 11. epfl.ch [epfl.ch]

- 12. ripublication.com [ripublication.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 15. qualitest.ae [qualitest.ae]

- 16. TG/EGA | Thermogravimetry/Evolved Gas Analysis | EAG Laboratories [eag.com]

- 17. americanlaboratory.com [americanlaboratory.com]

The Entangled Network: A Technical Guide to Self-Assembly and Network Formation in Lithium Greases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium greases, particularly those derived from 12-hydroxystearic acid, represent a cornerstone of modern lubrication technology. Their performance is intrinsically linked to the complex, three-dimensional network formed by the self-assembly of lithium soap molecules within a base oil. This guide provides an in-depth exploration of the fundamental principles governing this process, from molecular aggregation to the establishment of a macroscopic gel structure. It details the sophisticated interplay between formulation components and processing parameters that dictate the final microstructure and, consequently, the rheological and functional properties of the grease. This document also serves as a practical resource, offering detailed experimental protocols for the characterization of these complex systems and presenting quantitative data to illustrate key structure-property relationships.

The Hierarchical Self-Assembly of Lithium Soap Thickeners

The formation of the characteristic semi-solid structure of lithium grease is a multi-stage process of molecular self-assembly, driven primarily by non-covalent interactions. This process begins with the saponification of a fatty acid, most commonly 12-hydroxystearic acid, with lithium hydroxide (B78521) in the presence of a base oil. The resulting lithium soap molecules are amphiphilic, possessing a polar head group (the lithium carboxylate) and a non-polar tail (the hydrocarbon chain).

In the non-polar environment of the base oil, these soap molecules minimize their free energy by aggregating into reverse micelles, sequestering their polar heads away from the oil. As the concentration of the soap increases and under specific thermal and shear conditions during manufacturing, these initial aggregates further assemble into larger, anisotropic structures. The presence of the hydroxyl group on the 12th carbon of the stearate (B1226849) chain is crucial, as it promotes directional growth through hydrogen bonding, leading to the formation of long, crystalline fibers. These fibers subsequently entangle to form a three-dimensional network that entraps the base oil, giving the grease its consistency and viscoelastic properties. The final microstructure, including the length, thickness, and degree of entanglement of these fibers, is highly dependent on factors such as the thickener concentration, the viscosity and polarity of the base oil, and the cooling rate during processing.[1][2][3] Slower cooling rates, for instance, tend to produce longer and thicker fibers.[4][5]

Influence of Formulation and Processing on Network Properties

The rheological and mechanical properties of lithium grease are a direct consequence of the microstructure of the thickener network. Key formulation and processing variables can be manipulated to tailor these properties for specific applications.

-

Thickener Concentration: Increasing the concentration of the lithium soap thickener leads to a denser and more interconnected fiber network.[1][6] This results in a stiffer grease with a higher yield stress, storage modulus (G'), and resistance to deformation.[1][6]

-

Base Oil Viscosity and Polarity: The viscosity of the base oil influences the dimensions of the soap fibers; higher viscosity base oils can lead to the formation of longer fibers.[1] However, a lower viscosity base oil can increase the affinity for the soap, leading to enhanced relative elastic characteristics.[1][2] The polarity of the base oil also plays a role, with more polar base oils potentially leading to longer and less entangled fibers.[7]

-

Processing Conditions: The temperature profile, particularly the cooling rate, during grease manufacturing is critical.[4][5] Slower cooling allows for more ordered crystallization and the growth of longer soap fibers.[4][5] Mechanical shearing during and after cooling also affects the network, breaking down fiber aggregates and leading to a more homogenous structure.[8]

Quantitative Data on Structure-Property Relationships

The interplay between formulation, microstructure, and rheological properties can be quantified. The following tables summarize data from various studies, illustrating these key relationships.

Table 1: Effect of Thickener Concentration on Rheological Properties of Lithium Grease

| Thickener Concentration (wt%) | Storage Modulus (G') (Pa) | Yield Stress (τy) (Pa) | Reference |

| 11 | ~1,000 | - | [6] |

| 13 | ~10,000 | - | [6] |

| 15 | ~100,000 | - | [6] |

| 8 | - | ~100 | [1] |

| 12 | - | ~300 | [1] |

| 16 | - | ~600 | [1] |

Table 2: Effect of Mechanical Shear on Lithium Grease Properties

| Ball Milling Time (hours) | Cone Penetration Increase (%) | Flow Point Shear Stress Reduction at 40°C (%) | Reference |

| 4 | 22.27 | 62.64 | [8] |

| 8 | 26.72 | 66.78 | [8] |

| 12 | 30.36 | 69.54 | [8] |

| 16 | 31.98 | 70.49 | [8] |

Experimental Protocols

Accurate characterization of lithium grease requires a suite of specialized analytical techniques. The following sections provide detailed methodologies for key experiments.

Rheological Analysis

Rheological measurements are fundamental to understanding the viscoelastic nature and flow properties of lubricating greases.

-

Objective: To determine the viscoelastic properties (storage modulus G', loss modulus G'') and the yield stress of the grease.

-

Apparatus: A rotational rheometer with parallel plate or cone-plate geometry.

-

Protocol for Oscillatory Amplitude Sweep:

-

Place the grease sample onto the lower plate of the rheometer, ensuring it is free of air bubbles.

-

Lower the upper geometry to the desired gap (e.g., 1 mm). Trim any excess sample.

-

Allow the sample to rest for a specified period (e.g., 15 minutes) to allow for structural relaxation.[9]

-

Perform an amplitude sweep at a constant angular frequency (e.g., 10 rad/s) over a range of shear strains (e.g., 0.01% to 1000%).[10][11]

-

The linear viscoelastic region (LVER) is identified as the range of strains where G' and G'' are constant. The yield stress (τy) can be determined as the stress at the limit of the LVER.[12] The crossover point, where G' = G'', indicates the transition from solid-like to liquid-like behavior.[13]

-

-

Protocol for Rotational Shear Rate Sweep:

-

Following the same sample loading procedure, apply a controlled shear rate, sweeping from a low to a high value (e.g., 0.1 s⁻¹ to 100 s⁻¹).[14]

-

Record the corresponding shear stress to determine the apparent viscosity as a function of shear rate. This typically demonstrates the shear-thinning behavior of the grease.[13]

-

Microstructure Analysis: Scanning Electron Microscopy (SEM)

SEM provides direct visualization of the thickener network structure.

-

Objective: To image the morphology, size, and entanglement of the lithium soap fibers.

-

Apparatus: A Scanning Electron Microscope.

-

Protocol:

-

Sample Preparation: To visualize the thickener network, the base oil must be removed. A common method is to wash a small amount of the grease with a solvent like heptane (B126788) or petroleum ether.[15]

-

The remaining thickener is then carefully placed on an SEM stub with a conductive adhesive.

-

The sample is sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Imaging: The prepared sample is introduced into the SEM vacuum chamber and imaged at various magnifications to observe the fiber network structure.

-

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability and phase transitions of the grease.

-

Objective: To determine phase transition temperatures (e.g., melting of soap crystallites) and the thermal decomposition profile of the grease.

-

Apparatus: A DSC and a TGA instrument.

-

DSC Protocol:

-

A small, weighed amount of grease (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

The sample is heated at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[16]

-

The heat flow to the sample is measured relative to an empty reference pan. Endothermic and exothermic peaks in the resulting thermogram indicate phase transitions.

-

-

TGA Protocol:

-

A small, weighed sample of grease is placed in the TGA pan.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).[16][17]

-

The mass of the sample is continuously monitored as a function of temperature. The resulting curve shows the temperatures at which the components of the grease (e.g., base oil, thickener) degrade and volatilize.[16][17]

-

Standard Performance Tests

Standardized tests are used to classify greases and assess their performance characteristics.

-

Cone Penetration (ASTM D217):

-

Objective: To measure the consistency (stiffness) of the grease.

-

Protocol: A standard cone of specified mass and dimensions is allowed to penetrate a temperature-controlled (25°C) sample of grease for 5 seconds.[18][19] The depth of penetration, measured in tenths of a millimeter, determines the NLGI (National Lubricating Grease Institute) consistency grade.[19][20] The test is performed on both "unworked" and "worked" samples (subjected to 60 double strokes in a grease worker) to assess mechanical stability.[18][20]

-

-

Oil Separation (ASTM D6184):

-

Objective: To determine the tendency of the base oil to separate from the grease under static, high-temperature conditions.

-

Protocol: A weighed sample of grease (approximately 10 grams) is placed in a cone-shaped wire mesh sieve.[21][22] The apparatus is then placed in an oven at a specified temperature (typically 100°C) for a set period (e.g., 30 hours).[10][23] The amount of oil that drips from the sieve into a beaker is weighed, and the oil separation is expressed as a weight percentage of the original sample.[21][23]

-

Conclusion

The performance of lithium greases is a complex function of their formulation and manufacturing process, which together dictate the hierarchical self-assembly of the soap thickener and the resulting three-dimensional network structure. A thorough understanding of these fundamental principles, coupled with rigorous experimental characterization, is essential for the rational design and optimization of lithium greases for advanced applications. The methodologies and data presented in this guide provide a framework for researchers and scientists to explore the intricate relationship between the microstructure and macroscopic properties of these vital lubricants.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Effect of surfactant self-assembly on lubrication performance in oil-based systems: the role of reverse micelles and vesicles [frontiersin.org]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. nlgi.org [nlgi.org]

- 8. Study of the changes in the microstructures and properties of grease using ball milling to simulate a bearing shear zone on grease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Influence of Soap Concentration and Oil Viscosity on the Rheology and Microstructure of Lubricating Greases | Semantic Scholar [semanticscholar.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 15. researchgate.net [researchgate.net]

- 16. makhillpublications.co [makhillpublications.co]

- 17. Thermogravimetric Analysis (TGA) for Determining Material Stability and Composition in Battery Components [labx.com]

- 18. researchgate.net [researchgate.net]

- 19. nlgi.org [nlgi.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

Methodological & Application

Laboratory Synthesis of Lithium 12-Hydroxystearate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of lithium 12-hydroxystearate, a versatile lithium soap. While it is most recognized as a primary thickening agent in high-performance lubricating greases due to its excellent thermal and mechanical stability, its unique properties may be of interest in various research and development applications.[1][2] This protocol details the synthesis from 12-hydroxystearic acid and lithium hydroxide (B78521), followed by purification to yield a solid product suitable for laboratory use.

Physicochemical Properties